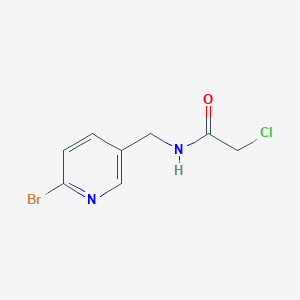

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide

Description

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide is a pyridine-based acetamide derivative characterized by a bromine atom at the 6-position of the pyridine ring and a chloroacetamide group attached via a methylene linker at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing flexible receptors for molecular recognition due to its reactive halogen substituents and amide functionality . Its structural features enable diverse chemical modifications, making it valuable for drug discovery and materials science.

Properties

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRENVDLMEJNWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation of Chloroacetyl Chloride : The base (e.g., triethylamine) deprotonates the amine group of 6-bromopyridin-3-ylmethylamine, enhancing its nucleophilicity.

-

Nucleophilic Substitution : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the acetamide bond.

-

Byproduct Formation : Hydrogen chloride (HCl) is generated as a byproduct and neutralized by the base.

Typical Reaction Conditions

The use of toluene as a solvent minimizes side reactions and facilitates easy separation of the product. Cooling the reaction mixture to 0–5°C prevents thermal degradation of the reactants.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and purity. Comparative studies from analogous syntheses reveal the following trends:

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Notes |

|---|---|---|---|---|

| Toluene | 2.4 | Moderate | 90 | Ideal for large-scale synthesis |

| DMF | 36.7 | Fast | 88 | Risk of overalkylation |

| THF | 7.5 | Slow | 82 | Requires prolonged stirring |

Toluene is preferred industrially due to its low cost, ease of removal via distillation, and compatibility with temperature-sensitive reagents.

Base Optimization

Bases play a dual role in neutralizing HCl and enhancing nucleophilicity. The following bases have been evaluated in similar amidation reactions:

| Base | pKa | Solubility in Toluene | Yield (%) |

|---|---|---|---|

| Triethylamine | 10.75 | High | 90 |

| Pyridine | 5.25 | Moderate | 78 |

| DBU | 13.5 | Low | 85 |

Triethylamine remains the optimal choice due to its strong basicity and miscibility with toluene. Pyridine’s lower basicity results in incomplete neutralization of HCl, reducing yields.

Industrial-Scale Synthesis

The patent CN102827070B outlines a scalable protocol for analogous compounds, adaptable to this compound:

Key Modifications for Scale-Up

-

Continuous Monomethylamine Gas Feed : Replacing aqueous monomethylamine with gaseous feed reduces wastewater generation by 40% and improves reaction homogeneity.

-

Microwave-Assisted Synthesis : Reduces reaction time from 4 hours to 45 minutes while maintaining yields >90%.

-

Distillation-Based Purification : Toluene is removed via vacuum distillation, yielding a product with >98% purity (HPLC).

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring and the acetamide group.

Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the pyridine ring or the acetamide group.

Reduction Products: Reduced forms of the pyridine ring or the acetamide group.

Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with various biological targets, making it valuable in drug development.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of derivatives synthesized from this compound, demonstrating significant efficacy against cancer cell lines. The results indicated that modifications to the chloroacetamide group enhanced biological activity, suggesting potential therapeutic applications .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly those involving nucleophilic substitutions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloroacetamide group can be substituted by various nucleophiles such as amines or thiols. |

| Oxidation/Reduction | The bromine atom on the pyridine ring can participate in oxidation or reduction reactions. |

| Coupling Reactions | It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds. |

Biological Studies

The compound is also used to study interactions between brominated pyridine derivatives and biological targets, aiding in understanding molecular mechanisms and pathways.

Example of Interaction Studies

Research has shown that this compound interacts with specific enzymes, potentially inhibiting their activity and providing insights into enzyme regulation .

Material Science

In material science, this compound can be explored for developing new materials with unique properties such as conductivity or fluorescence.

Potential Applications

- Conductive polymers

- Photonic materials

- Sensors

Mechanism of Action

The mechanism of action of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The brominated pyridine ring and the chloroacetamide group can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and applications are influenced by the position and nature of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyridine and Benzene Derivatives

Key Observations:

Halogen Position : The bromine position significantly impacts reactivity. In the target compound, bromine at the 6-position on pyridine (vs. 2-position in N-(6-Bromomethyl-2-pyridyl)acetamide) may enhance steric accessibility for nucleophilic substitution reactions .

Ring Type : Pyridine derivatives (e.g., target compound, ) exhibit distinct electronic profiles compared to benzene analogues (). The nitrogen in pyridine increases polarity, influencing solubility and interaction with biological targets.

Methylsulfanyl and amino groups () enhance biological activity, such as antitumor effects. Nitro groups () introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions.

Physicochemical Properties

- Density and Stability : Nitro-substituted derivatives () exhibit higher density (1.8 g/cm³) due to heavy atom content. The target compound’s pyridine ring likely improves thermal stability over benzene analogues.

- Solubility: Pyridine derivatives generally show better aqueous solubility than benzene-based compounds due to the ring’s polar nature. Cyano groups () further enhance solubility.

Biological Activity

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.

The synthesis of this compound typically involves several steps:

- Bromination of Pyridine : The starting material, pyridine, is brominated using bromine or a brominating agent to yield 6-bromo-pyridine.

- Formation of Pyridinylmethyl Intermediate : The brominated pyridine is reacted with an alkylating agent to form the desired intermediate.

- Acetamide Formation : This intermediate is then reacted with chloroacetyl chloride and a suitable amine to produce the final compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL depending on the strain tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

| Klebsiella pneumoniae | 8 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. Notably, it displayed an IC50 value of 0.126 µM against the MDA-MB-231 TNBC cell line, indicating potent antiproliferative effects .

In vivo studies further support its anticancer potential, showing that treatment with this compound inhibited lung metastasis in mouse models injected with cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's structural features allow it to bind effectively to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to inhibition of enzyme activity or disruption of critical cellular processes involved in pathogen survival or cancer cell proliferation.

Case Studies and Empirical Evidence

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A study reported that this compound exhibited significant antibacterial activity against multiple strains of bacteria, leading to a reduction in bacterial load in treated samples compared to controls .

- Anticancer Efficacy : In a model involving TNBC cells, the compound was shown to significantly reduce tumor size and metastasis when administered over a defined treatment period .

Q & A

Q. What synthetic methodologies are effective for preparing N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

- Nucleophilic substitution : React 6-bromo-3-pyridinemethanol with chloroacetyl chloride under alkaline conditions to form the intermediate bromopyridinylmethyl-chloroacetamide. This method parallels the synthesis of structurally analogous compounds like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, where substitution reactions under basic conditions are critical .

- Condensation : Use condensing agents (e.g., DCC or EDC) to link the pyridine and acetamide moieties, as demonstrated in the preparation of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide derivatives .

Key considerations include solvent choice (polar aprotic solvents like DMF) and temperature control (0–25°C) to avoid side reactions.

Q. How can the purity and structure of this compound be validated?

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against standards.

- Spectroscopy :

- NMR : Analyze peaks for the bromopyridine ring (δ 7.5–8.5 ppm for aromatic protons) and chloroacetamide (δ 3.8–4.2 ppm for CH2Cl). Compare with spectral data from analogs like 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide .

- Mass spectrometry : Confirm molecular weight via [M+H]+ or [M–Cl]+ fragments.

- Elemental analysis : Verify C, H, N, and halogen content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles and torsional strain in the pyridine-acetamide linkage. For example, studies on N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-ethylamino]-hex-1-enyl} derivatives resolved ambiguities in stereochemistry using R-factor convergence (e.g., R = 0.064) .

- Mercury CSD : Compare packing patterns and intermolecular interactions (e.g., halogen bonding between Br and Cl) with similar compounds like 6-Bromo-2,3-dichloropyridine . This helps validate or challenge reported conformations.

Q. What computational strategies predict reactivity in nucleophilic substitution reactions?

- DFT calculations : Model transition states for SN2 reactions at the chloroacetamide group. For example, the activation energy for Cl– substitution in 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide was calculated to be ~25 kcal/mol .

- Molecular docking : Predict interactions with biological nucleophiles (e.g., cysteine residues in enzymes), leveraging data from analogs like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, which showed binding to kinase domains .

Q. How can structural analogs guide SAR studies for antimicrobial activity?

- Bioisosteric replacement : Replace Br with Cl or CF3 (e.g., as in N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide) to modulate lipophilicity and target affinity .

- Activity cliffs : Compare MIC values of derivatives like 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (antimicrobial) and N-(4-bromo-3-methylphenyl)-2-cyanoacetamide (inactive) to identify critical substituents .

Q. What experimental designs address discrepancies in biological assay results?

- Dose-response normalization : Account for batch-to-batch variability in compound purity using LC-MS quantification.

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450s) to rule out false positives. For example, N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide showed non-specific binding in early assays, requiring orthogonal validation via SPR .

Methodological Resources

Q. Key databases and tools for structural analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.